molecular formula C19H22N2O6S2 B2368053 Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate CAS No. 612044-97-0

Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate

Cat. No.: B2368053
CAS No.: 612044-97-0
M. Wt: 438.51
InChI Key: SRJHZHVFQKVQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, and two carboxylate groups attached to it. The molecule also contains a phenylpiperazine moiety, which is often found in pharmaceutical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the carboxylate groups, and the attachment of the phenylpiperazine moiety. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the phenylpiperazine moiety could potentially give the molecule a rigid structure, which could have implications for its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylate groups could potentially participate in acid-base reactions, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate groups could make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Precursor Use

A study by Tso et al. (1995) outlines a facile synthesis method for 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, utilized as stable precursors of o-dimethylene thiophene in [4 + 2] cycloaddition reactions. This showcases the compound's potential as a precursor in organic synthesis, indicating its application in the construction of complex organic frameworks Tso, H.-H., Tsay, H., & Li, J.-H. (1995). Synthetic Communications.

Anticonvulsant Activity

Research conducted by Thakur et al. (2017) describes the synthesis and evaluation of a new series of compounds related to the dimethyl thiophene derivative for anticonvulsant activity. The study highlights the compound's effectiveness in protecting against convulsions, with certain derivatives showing significant activity. This suggests its potential application in developing new anticonvulsant drugs Thakur, A., Deshmukh, R., Jha, A., & Kumar, P. S. (2017). Journal of King Saud University - Science.

Antimicrobial Activity

Ghorab et al. (2017) synthesized a series of compounds incorporating the dimethyl thiophene structure, demonstrating interesting antimicrobial activity against various bacteria and fungi. This study indicates the compound's potential utility in developing new antimicrobial agents Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry.

Photochemical Degradation Studies

Andersson and Bobinger (1996) investigated the photochemical degradation of dimethyl benzothiophene derivatives in aqueous solutions, aiming to understand the fate of crude oil components after an oil spill. This research provides insights into environmental remediation techniques, especially in marine environments impacted by oil spills Andersson, J., & Bobinger, S. (1996). Polycyclic Aromatic Compounds.

Organic Synthesis and Catalysis

Li et al. (2007) explored the use of dimethyl sulfoxide in mediating elimination reactions, providing a method to synthesize cinnamates from 3-aryl 2,3-dihalopropanoates. This study showcases the role of dimethyl thiophene derivatives in facilitating organic synthesis reactions, potentially serving as catalysts or intermediates in the synthesis of various organic compounds Li, W., Li, J., Lin, M., Wacharasindhu, S., Tabei, K., & Mansour, T. S. (2007). The Journal of Organic Chemistry.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Properties

IUPAC Name

dimethyl 3-methyl-5-(4-phenylpiperazin-1-yl)sulfonylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-13-15(17(22)26-2)19(28-16(13)18(23)27-3)29(24,25)21-11-9-20(10-12-21)14-7-5-4-6-8-14/h4-8H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJHZHVFQKVQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.